3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride
Overview
Description
3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the reaction of 4-methoxyphenylhydrazine hydrochloride with an appropriate precursor. One common method involves the following steps:
Preparation of 4-methoxyphenylhydrazine hydrochloride: This can be synthesized by reacting 4-methoxyaniline with hydrochloric acid and sodium nitrite at low temperatures, followed by reduction with tin(II) chloride.
Cyclization Reaction: The 4-methoxyphenylhydrazine hydrochloride is then reacted with a suitable aldehyde or ketone under acidic conditions to form the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for specialty chemicals
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine hydrochloride: A precursor in the synthesis of the target compound.
5-(4-Methoxyphenyl)-1H-indole: Shares a similar methoxyphenyl group but has a different heterocyclic core.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with a methoxyphenyl group but an imidazole ring.
Uniqueness
3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its specific combination of the pyrrole ring and methoxyphenyl group. This combination can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;/h2-6,12H,7-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPLLSMBTWEKKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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